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Compound of Interest

Compound Name: (5-Chlorofuran-2-yl)methanamine

CAS No.: 214759-18-9

Cat. No.: B3252216

Get Quote

Executive Summary
(5-Chlorofuran-2-yl)methanamine (C₅H₆ClNO) is a critical heterocyclic building block in

medicinal chemistry, serving as a pharmacophore in the development of Sirtuin 2 (SIRT2)

inhibitors, antibacterial agents, and complex peptidomimetics. Its structural duality—comprising

an electron-rich furan ring and a reactive primary amine—makes it a versatile yet sensitive

intermediate.

This guide addresses the technical challenges associated with its synthesis, specifically the

prevention of furan ring opening and the suppression of secondary amine formation. We

present a robust, self-validating protocol based on the Oxime Reduction Route, superior to

direct reductive amination for generating high-purity primary amines.
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Note on CAS Registry: While the user query references CAS 17724-18-4, the commercially

recognized CAS for (5-chlorofuran-2-yl)methanamine is 214759-18-9. This guide focuses on

the chemical structure of (5-chlorofuran-2-yl)methanamine.

Strategic Synthesis Planning
The synthesis of furan-2-ylmethanamines requires careful selection of reducing agents to avoid

reducing the furan double bonds. Three primary routes were evaluated:

Route Methodology Pros Cons

A
Oxime Reduction (via

Aldehyde)

High Selectivity:

Exclusively yields

primary

amines.Stability: Mild

conditions preserve

furan ring.

Two-step process

(Oxime isolation

required).

B
Direct Reductive

Amination

Speed: One-pot

reaction.[1][2]

Impurity Profile: High

risk of secondary

amine

dimerization.Yield:

Variable with furan

substrates.

C
Nitrile Reduction (via

LiAlH₄)

Direct: If nitrile

precursor is available.

Safety: Pyrophoric

reagents.Side

Reactions: Potential

for ring opening under

strong basic

conditions.
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Recommendation:Route A (Oxime Reduction) is the "Gold Standard" for research-grade

synthesis due to its operational control and high purity profile.

Detailed Experimental Protocol
Reaction Scheme
The synthesis proceeds via the condensation of 5-chlorofuran-2-carbaldehyde with

hydroxylamine to form the oxime, followed by Zn/Acetic Acid reduction. This method avoids

high-pressure hydrogenation, which can saturate the furan ring.

5-Chlorofuran-2-
carbaldehyde

Intermediate:
Oxime

 Condensation
(Step 1)

NH2OH·HCl
Na2CO3 (5-Chlorofuran-2-yl)

methanamine

 Reduction
(Step 2)

Zn Dust
AcOH

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway via oxime intermediate.

Step 1: Preparation of 5-Chlorofuran-2-carbaldehyde
Oxime
Reagents:

5-Chlorofuran-2-carbaldehyde (1.0 eq)

Hydroxylamine hydrochloride (1.5 eq)

Sodium carbonate (Na₂CO₃) (1.5 eq)

Solvent: Ethanol/Water (1:1 v/v)

Procedure:
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Dissolve 5-chlorofuran-2-carbaldehyde in ethanol.

In a separate vessel, dissolve hydroxylamine HCl and Na₂CO₃ in water.

Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at 0°C.

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (3x). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Yield: Expect >90% of a white/off-white solid. Use directly in Step 2.

Step 2: Reduction to (5-Chlorofuran-2-yl)methanamine
Reagents:

Oxime intermediate (from Step 1)

Zinc Dust (activated) (10.0 eq)

Glacial Acetic Acid (Solvent/Reagent)

Procedure:

Dissolve the oxime in glacial acetic acid (0.2 M concentration).

Cool the solution to 10°C using a water bath.

Add Zinc dust portion-wise over 30 minutes to control exotherm (maintain <40°C).

Stir vigorously at room temperature for 4–6 hours.

Filtration: Filter through a Celite pad to remove zinc residues. Wash the pad with methanol.

Neutralization: Concentrate the filtrate. Redissolve in water and basify to pH >10 using 2M

NaOH (Keep cool to prevent polymerization).

Extraction: Extract immediately with Dichloromethane (DCM) (3x).
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Purification: Dry organics over K₂CO₃ (anhydrous) and concentrate. If necessary, purify via

Kugelrohr distillation or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Reaction Mixture
(Zn/AcOH)

Filter (Celite)

Basify (pH > 10)
with NaOH

Extract with DCM

Dry (K2CO3) & Concentrate

Pure Amine Oil

Click to download full resolution via product page

Figure 2: Workup and isolation workflow for the amine product.

Characterization & Quality Control
The product is typically a pale yellow oil or low-melting solid. It effectively absorbs CO₂ from air;

store under Argon/Nitrogen.

Nuclear Magnetic Resonance (NMR)
Predicted shifts based on 5-chlorofuran analogs.
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Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H 6.18
Doublet (J=3.2

Hz)
1H Furan H-3

¹H 6.05
Doublet (J=3.2

Hz)
1H Furan H-4

¹H 3.75 Singlet 2H –CH₂–NH₂

¹H 1.60 Broad Singlet 2H
–NH₂

(Exchangeable)

¹³C 155.1 Quaternary - C-2 (Furan)

¹³C 136.5 Quaternary -
C-5 (Cl-

substituted)

¹³C 108.0 CH - C-3

¹³C 106.5 CH - C-4

¹³C 39.5 CH₂ - Methylene

Mass Spectrometry (LC-MS)
Method: ESI+ (Electrospray Ionization)

Expected M+H: 132.02 / 134.02 (Characteristic 3:1 Chlorine isotope pattern).

Fragment Ions: Loss of NH₃ (M-17) is common in primary amines.

Handling and Stability
Storage: The free amine is prone to oxidation and carbamate formation (reaction with

atmospheric CO₂). Store as the Hydrochloride salt (precipitate from Et₂O/HCl) for long-term

stability at -20°C.

Safety: 5-chlorofuran derivatives are potential alkylating agents. Use gloves and work in a

fume hood.
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Solubility: Highly soluble in DCM, MeOH, DMSO; moderately soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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